molecular formula C12H14O B13449917 {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol

Cat. No.: B13449917
M. Wt: 174.24 g/mol
InChI Key: MYYWWLIPEWVMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol typically involves the cyclopropanation of indene derivatives followed by functional group modifications. One common method includes the reaction of indene with diazomethane to form the cyclopropane ring, followed by methylation and subsequent reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Oxidation: {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanal and {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}carboxylic acid.

    Reduction: Various reduced derivatives depending on the specific reducing agent and conditions used.

    Substitution: Halogenated derivatives and other functionalized compounds.

Scientific Research Applications

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(1-methyl-6,6a-dihydro-1aH-cyclopropa[a]inden-1-yl)methanol

InChI

InChI=1S/C12H14O/c1-12(7-13)10-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11,13H,6-7H2,1H3

InChI Key

MYYWWLIPEWVMAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C3=CC=CC=C3C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.